3-ethyl-N-(4-ethylphenyl)-N-[(4-fluorophenyl)methyl]-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide
Description
3-ethyl-N-(4-ethylphenyl)-N-[(4-fluorophenyl)methyl]-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide is a complex organic compound that belongs to the class of triazolopyridine derivatives
Properties
IUPAC Name |
3-ethyl-N-(4-ethylphenyl)-N-[(4-fluorophenyl)methyl]-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23FN4O2S/c1-3-17-9-13-20(14-10-17)28(16-18-7-11-19(24)12-8-18)31(29,30)21-6-5-15-27-22(4-2)25-26-23(21)27/h5-15H,3-4,16H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJKRNJJPUSSQDO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)N(CC2=CC=C(C=C2)F)S(=O)(=O)C3=CC=CN4C3=NN=C4CC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23FN4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-ethyl-N-(4-ethylphenyl)-N-[(4-fluorophenyl)methyl]-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide typically involves multi-step organic reactions. The process may start with the preparation of the triazolopyridine core, followed by the introduction of the sulfonamide group and the ethyl, ethylphenyl, and fluorobenzyl substituents. Common reagents used in these reactions include various halides, sulfonyl chlorides, and catalysts under controlled temperature and pressure conditions.
Industrial Production Methods
Industrial production of such compounds often involves optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This may include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
3-ethyl-N-(4-ethylphenyl)-N-[(4-fluorophenyl)methyl]-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcome.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce new functional groups into the molecule.
Scientific Research Applications
Physical Properties
The compound is typically a solid at room temperature and exhibits solubility in various organic solvents. Its unique structure contributes to its biological activity.
Antimalarial Activity
Recent studies have demonstrated that compounds related to the triazolo[4,3-a]pyridine class exhibit significant antimalarial properties. A notable study synthesized a series of triazolo-pyridine sulfonamides and evaluated their efficacy against Plasmodium falciparum. The compound showed promising in vitro activity with an IC50 value indicating effective inhibition of malaria parasite growth.
Case Study:
In a virtual screening and molecular docking study involving 1561 compounds, several hits were identified that displayed strong binding affinity to falcipain-2, a target enzyme crucial for malaria parasite survival. Among these, derivatives of the triazolo-pyridine sulfonamide class were highlighted for their potential as new antimalarial agents .
Anticancer Potential
The compound's mechanism of action has been linked to the inhibition of the c-MET receptor tyrosine kinase, which plays a critical role in tumor growth and metastasis. By targeting this pathway, the compound may reduce tumor cell proliferation and induce apoptosis in cancer cells.
Case Study:
In vitro studies using cancer cell lines expressing c-MET showed that treatment with this compound resulted in a significant decrease in cell viability. Furthermore, murine models indicated that administration led to reduced tumor sizes and improved survival rates compared to control groups .
Targeted Therapy Development
Given its specificity for the c-MET signaling pathway, this compound holds promise for targeted cancer therapies. The ability to selectively inhibit pathways involved in cancer progression can lead to more effective treatment strategies with fewer side effects.
Data Table: Summary of Biological Activities
Mechanism of Action
The mechanism of action of 3-ethyl-N-(4-ethylphenyl)-N-[(4-fluorophenyl)methyl]-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to therapeutic effects. The exact pathways and targets would require detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
Triazolopyridine Derivatives: Compounds with similar core structures but different substituents.
Sulfonamides: Compounds containing the sulfonamide functional group.
Uniqueness
The uniqueness of 3-ethyl-N-(4-ethylphenyl)-N-[(4-fluorophenyl)methyl]-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide lies in its specific combination of substituents, which may confer unique biological activities or chemical properties compared to other similar compounds.
Biological Activity
3-ethyl-N-(4-ethylphenyl)-N-[(4-fluorophenyl)methyl]-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide is a compound belonging to the class of triazolopyridine sulfonamides. This compound has garnered interest due to its potential biological activities, particularly in the context of antimalarial and anticancer applications. This article synthesizes current research findings on its biological activity, including in vitro studies and molecular docking analyses.
Chemical Structure and Properties
The compound has the following chemical structure:
- Molecular Formula : C23H23FN4O2S
- Molecular Weight : 426.52 g/mol
Antimalarial Activity
Recent studies have focused on the antimalarial potential of triazolopyridine derivatives. A notable study involved a virtual library of compounds designed to target falcipain-2, an enzyme critical for the survival of Plasmodium falciparum, the malaria-causing parasite. Among the synthesized compounds, derivatives with sulfonamide groups exhibited significant inhibitory activity.
| Compound Name | IC50 (μM) | Target Enzyme |
|---|---|---|
| 3-Ethyl-N-(3-fluorobenzyl)-N-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide | 2.24 | Falcipain-2 |
| 2-(3-chlorobenzyl)-8-(piperidin-1-ylsulfonyl)-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one | 4.98 | Falcipain-2 |
These results suggest that compounds similar to this compound could serve as promising candidates for antimalarial drug development .
Anticancer Activity
In addition to antimalarial properties, triazolopyridine derivatives have shown potential as anticancer agents. The sulfonamide moiety in these compounds enhances their interaction with various cellular targets involved in cancer proliferation.
A study evaluating a range of triazolopyridine sulfonamides reported significant cytotoxic effects against several cancer cell lines:
| Cell Line | IC50 (μM) |
|---|---|
| MCF7 (breast cancer) | 7.01 |
| NCI-H460 (lung cancer) | 8.55 |
| HeLa (cervical cancer) | 14.31 |
These findings indicate that the compound's structure may facilitate interactions with critical pathways in cancer cell biology .
The biological activity of triazolopyridine sulfonamides is attributed to their ability to inhibit specific enzymes and cellular pathways:
- Inhibition of Falcipain-2 : By targeting falcipain-2, these compounds disrupt the hemoglobin degradation pathway in malaria parasites.
- Cell Cycle Arrest : In cancer cells, these compounds may induce cell cycle arrest and apoptosis through modulation of signaling pathways associated with cell proliferation and survival.
Case Studies
A case study involving a series of triazolopyridine sulfonamides demonstrated their effectiveness in both malaria and cancer models:
- Study Design : A total of 1561 compounds were screened using molecular docking techniques followed by synthesis and biological testing.
- Results : Selected hits showed promising results against Plasmodium falciparum and various cancer cell lines, highlighting the dual therapeutic potential of these compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
